Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
Description
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a multifunctional acrylate derivative characterized by a thiophene core substituted with a tert-butyl group, an aminocarbonyl moiety, and a trifluoroacetylated acrylate ester. The aminocarbonyl-thienyl linkage may contribute to hydrogen-bonding interactions, making this compound relevant in medicinal chemistry for targeting enzymes or receptors.
Properties
Molecular Formula |
C16H19F3N2O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl (E)-2-[(5-tert-butyl-2-carbamoylthiophen-3-yl)iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C16H19F3N2O4S/c1-5-25-14(24)8(12(22)16(17,18)19)7-21-9-6-10(15(2,3)4)26-11(9)13(20)23/h6-7,22H,5H2,1-4H3,(H2,20,23)/b12-8+,21-7? |
InChI Key |
PLZGSRDERZEKMR-HKQAAHTESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC(=C1)C(C)(C)C)C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC(=C1)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of advanced equipment and controlled environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Scientific Research Applications
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate (CAS 1164467-04-2)
- Key Differences: Replaces the thienyl-aminocarbonyl group with a pyridinyl ring bearing chloro and trifluoromethyl substituents.
- The trifluoromethyl substituent enhances lipophilicity and metabolic resistance .
- Molecular Formula : C₁₁H₁₀ClF₃N₂O₂; Molar Mass : 294.66 g/mol.
Tert-butyl (E/Z)-3-(naphthalen-2-yl)-2-(trifluoromethyl)acrylate
- Key Differences : Features a naphthalenyl group instead of thienyl and a tert-butyl ester instead of ethyl.
- The tert-butyl ester may improve stability under acidic conditions but reduce solubility compared to ethyl esters .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Key Differences: Incorporates a cyano-substituted acrylamido group and dimethylthiophene.
- The dimethylthiophene may reduce steric hindrance compared to the tert-butyl substituent in the target compound .
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-yl]-acrylate (CAS 124499-25-8)
- Key Differences: Substitutes the aminocarbonyl group with a 2-aminoethyl chain on the thiophene.
- Impact: The aminoethyl group introduces basicity and hydrogen-bonding capacity, which could alter solubility and interaction with biological targets compared to the aminocarbonyl moiety .
- Molecular Formula: C₁₃H₁₉NO₂S; Molar Mass: 253.36 g/mol.
Research Implications
The target compound’s unique combination of tert-butyl, aminocarbonyl, and trifluoroacetyl groups distinguishes it from analogs. Its steric bulk may reduce off-target interactions compared to smaller pyridinyl or phenyl derivatives. Future studies should explore its synthetic optimization (e.g., isomer control) and biological screening against inflammatory or oxidative stress targets, building on findings from related acrylates .
Biological Activity
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a synthetic compound with potential biological activity. Its unique structure, which includes a thienyl group, an aminocarbonyl group, and a trifluoroacetyl moiety, suggests various avenues for pharmacological exploration. This article reviews the current understanding of its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H19F3N2O4S
- Molecular Weight : 392.4 g/mol
- CAS Number : 648410-12-2
The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thienyl ring and the trifluoroacetyl group are thought to enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets. The exact molecular pathways involved remain a subject of ongoing research.
Biological Activities
- Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties. This activity is critical in mitigating oxidative stress in cells and may contribute to protective effects against various diseases .
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of related compounds using cell lines such as WRL68. The results suggest that at higher concentrations (IC50 > 100 µg/mL), these compounds may exhibit cytotoxic effects that warrant further investigation for potential anti-cancer applications .
- Gastroprotective Effects : Research on similar compounds has demonstrated gastroprotective properties by enhancing gastric mucus secretion and reducing lesions in animal models. These findings suggest that this compound could have therapeutic potential for gastrointestinal disorders .
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds through various assays (DPPH, FRAP). The results indicated that these compounds significantly reduce reactive oxygen species (ROS), highlighting their potential as therapeutic agents in oxidative stress-related conditions .
Gastroprotective Study
In an experimental model involving rats, pretreatment with similar compounds led to a significant reduction in gastric mucosal lesions induced by ethanol. Histological analysis revealed increased mucus secretion and reduced inflammation markers, suggesting a protective mechanism that could be beneficial in treating gastric ulcers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Molecular Weight | Notable Activity |
|---|---|---|---|
| Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate | Structure | 320 g/mol | Antioxidant, cytotoxic |
| Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-3-oxopropanoate | Structure | 312 g/mol | Gastroprotective |
The comparative analysis indicates that while this compound shares structural similarities with other biologically active compounds, its unique functional groups may confer distinct properties that enhance its therapeutic potential.
Q & A
Q. Methodological Answer :
- LC-MS (ESI+) : Confirm molecular weight (e.g., m/z ~450–470) and detect impurities (e.g., unreacted intermediates) .
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the thienyl and trifluoroacetyl groups .
- FT-IR : Verify carbonyl stretches (amide: ~1680 cm⁻¹; trifluoroacetyl: ~1770 cm⁻¹) .
Note : The tert-butyl group’s singlet in 1H NMR (~1.3 ppm) is a key diagnostic marker .
Advanced: How to design assays for evaluating biological activity when in vitro and in vivo data conflict?
Methodological Answer :
Contradictions may stem from metabolic instability or off-target effects. To reconcile results:
Metabolite Profiling : Use LC-HRMS to identify degradation products in plasma or liver microsomes .
Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to the intended target .
Dose-Response in Multiple Models : Compare activity in cell-free (e.g., enzyme inhibition), primary cell, and rodent models under standardized conditions .
Case Study : A 2017 study on a related thiophene carboxylate resolved discrepancies by identifying CYP450-mediated deactivation in vivo .
Basic: What solvents and reaction conditions stabilize the trifluoroacetyl group during synthesis?
Q. Methodological Answer :
- Solvents : Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis. Avoid water or alcohols .
- Temperature : Maintain reactions below 10°C during acylation steps .
- Workup : Quench reactions with ice-cold NaHCO3 to neutralize excess acid chloride and extract quickly .
Critical Parameter : Monitor pH during aqueous workup (pH 6–7) to prevent cleavage of the trifluoroacetyl group .
Advanced: How can computational modeling optimize reaction yields for large-scale synthesis?
Q. Methodological Answer :
- DoE (Design of Experiments) : Use software like JMP or MODDE to screen variables (e.g., temperature, stoichiometry, catalyst loading) .
- Kinetic Modeling : Predict rate-limiting steps using Gaussian or ORCA for transition-state analysis .
- Scale-Up Simulation : Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs) .
Example : A 2021 flow-chemistry study optimized diazomethane synthesis by modeling residence time and mixing efficiency .
Basic: What are the common synthetic impurities, and how are they controlled?
Q. Methodological Answer :
- Impurities :
- Unreacted 2-aminothiophene : Detected via TLC (Rf ~0.3 in EtOAc/hexane) .
- Hydrolysis Byproducts (e.g., trifluoroacetic acid) : Controlled by rigorous drying of reagents .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .
QC Check : Include a residual solvent analysis (GC-MS) for DCM or THF .
Advanced: How to assess the hydrolytic stability of the trifluoroacetyl group under physiological conditions?
Q. Methodological Answer :
pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
Activation Energy Calculation : Use Arrhenius plots (25–50°C) to predict shelf-life .
Stabilization Strategies : Co-formulate with cyclodextrins or PEG to shield the labile group .
Finding : Trifluoroacetyl groups hydrolyze 10× faster at pH >8 compared to neutral conditions .
Basic: What safety precautions are essential when handling intermediates with trifluoroacetyl groups?
Q. Methodological Answer :
- Ventilation : Use fume hoods due to potential release of trifluoroacetic acid vapors .
- PPE : Acid-resistant gloves (e.g., nitrile) and splash goggles .
- Waste Disposal : Neutralize acidic byproducts with CaCO3 before disposal .
Emergency Protocol : In case of skin contact, rinse with 5% NaHCO3 solution .
Advanced: How can researchers leverage structural analogs to predict SAR (Structure-Activity Relationships)?
Q. Methodological Answer :
Scaffold Hopping : Compare with ethyl 2-(2-cyano-3-phenylacrylamido)thiophene-3-carboxylates (known for anti-inflammatory activity) to identify critical substituents .
3D-QSAR : Build CoMFA/CoMSIA models using MOE or Schrödinger to map electrostatic/hydrophobic requirements .
Fragment Replacement : Substitute tert-butyl with isosteres (e.g., adamantyl) to probe steric effects .
Case Study : A 2020 study on fluorinated thiophenes revealed that trifluoroacetyl enhances membrane permeability but reduces aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
